molecular formula C14H17NO3 B6142445 1-(4-ethylbenzoyl)pyrrolidine-2-carboxylic acid CAS No. 1032056-89-5

1-(4-ethylbenzoyl)pyrrolidine-2-carboxylic acid

Cat. No. B6142445
M. Wt: 247.29 g/mol
InChI Key: LNZBVBAFRSDMAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethylbenzoyl)pyrrolidine-2-carboxylic acid (EBCA) is an organic compound belonging to the class of pyrrolidines. It is a white crystalline solid with a melting point of 106-107 °C. It is soluble in water, ethanol, and methanol. EBCA is widely used in the synthesis of a variety of compounds and is found in numerous pharmaceuticals, agrochemicals, and other products.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1-(4-ethylbenzoyl)pyrrolidine-2-carboxylic acid involves the reaction of 4-ethylbenzoyl chloride with pyrrolidine-2-carboxylic acid in the presence of a base to form the desired product.

Starting Materials
4-ethylbenzoyl chloride, pyrrolidine-2-carboxylic acid, base (e.g. triethylamine)

Reaction
Add pyrrolidine-2-carboxylic acid to a solution of base in a suitable solvent (e.g. dichloromethane)., Slowly add 4-ethylbenzoyl chloride to the reaction mixture while stirring at room temperature., Heat the reaction mixture to reflux for several hours., Allow the reaction mixture to cool and then filter off any solids., Acidify the filtrate with hydrochloric acid to precipitate the product., Collect the product by filtration, wash with water, and dry in vacuo.

Scientific Research Applications

1-(4-ethylbenzoyl)pyrrolidine-2-carboxylic acid has a wide range of scientific applications. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of pharmaceuticals, and as a starting material in the synthesis of agrochemicals. In addition, 1-(4-ethylbenzoyl)pyrrolidine-2-carboxylic acid has been used in the synthesis of molecules that have potential applications in the treatment of diseases such as cancer, Alzheimer’s, and Parkinson’s.

Mechanism Of Action

1-(4-ethylbenzoyl)pyrrolidine-2-carboxylic acid acts as a catalyst in the synthesis of a variety of compounds. It is able to form a complex with a substrate molecule, which then undergoes a reaction with a reagent to form a desired product. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, and the reaction mixture is stirred at room temperature.

Biochemical And Physiological Effects

1-(4-ethylbenzoyl)pyrrolidine-2-carboxylic acid is not known to have any direct biochemical or physiological effects. However, it does have potential applications in the synthesis of compounds which may have such effects. For example, 1-(4-ethylbenzoyl)pyrrolidine-2-carboxylic acid has been used in the synthesis of molecules that have potential applications in the treatment of diseases such as cancer, Alzheimer’s, and Parkinson’s.

Advantages And Limitations For Lab Experiments

The main advantage of using 1-(4-ethylbenzoyl)pyrrolidine-2-carboxylic acid in laboratory experiments is that it is a relatively inexpensive reagent. It is also relatively easy to obtain and is stable in most conditions. However, it can be difficult to remove from the reaction mixture after the reaction is complete, and it can be toxic if inhaled or ingested.

Future Directions

The use of 1-(4-ethylbenzoyl)pyrrolidine-2-carboxylic acid in the synthesis of compounds with potential applications in the treatment of diseases such as cancer, Alzheimer’s, and Parkinson’s is an area of research that is likely to be explored in the future. In addition, the use of 1-(4-ethylbenzoyl)pyrrolidine-2-carboxylic acid in the synthesis of polymers and other materials could lead to new and innovative products. Finally, the use of 1-(4-ethylbenzoyl)pyrrolidine-2-carboxylic acid as a catalyst in the synthesis of pharmaceuticals and agrochemicals could lead to more efficient and cost-effective processes.

properties

IUPAC Name

1-(4-ethylbenzoyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-2-10-5-7-11(8-6-10)13(16)15-9-3-4-12(15)14(17)18/h5-8,12H,2-4,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZBVBAFRSDMAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)N2CCCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethylbenzoyl)pyrrolidine-2-carboxylic acid

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